molecular formula C19H19FN2O3S2 B2510179 3-fluoro-4-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide CAS No. 1448132-47-5

3-fluoro-4-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2510179
CAS No.: 1448132-47-5
M. Wt: 406.49
InChI Key: MZAUJKUMCIQORR-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN2O3S2 and its molecular weight is 406.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives have been associated with significant analgesic and anti-inflammatory activities . Therefore, it’s possible that this compound may interact with targets involved in pain and inflammation pathways.

Mode of Action

Thiazole derivatives are known to exhibit anti-inflammatory properties . This suggests that the compound might interact with its targets to modulate inflammatory responses.

Biochemical Pathways

Given the potential anti-inflammatory properties of thiazole derivatives , it’s plausible that this compound may affect pathways related to inflammation and pain signaling.

Result of Action

Based on the potential anti-inflammatory properties of thiazole derivatives , it can be inferred that the compound might lead to a reduction in inflammation and pain at the molecular and cellular levels.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S2/c1-12-6-4-5-7-15(12)19-22-13(2)18(26-19)11-21-27(23,24)14-8-9-17(25-3)16(20)10-14/h4-10,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAUJKUMCIQORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.